Butyl 3,4,5-trifluorobenzoate
Description
Butyl 3,4,5-trifluorobenzoate is a fluorinated benzoate ester characterized by a butyl ester group and a benzene ring substituted with fluorine atoms at the 3rd, 4th, and 5th positions. Such compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and lipophilicity imparted by fluorine substitution.
Properties
CAS No. |
919536-01-9 |
|---|---|
Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
butyl 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C11H11F3O2/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6H,2-4H2,1H3 |
InChI Key |
CEGINFIUSOBCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,4,5-trifluorobenzoate typically involves the esterification of 3,4,5-trifluorobenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
3,4,5-Trifluorobenzoic acid+ButanolH2SO4Butyl 3,4,5-trifluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 3,4,5-trifluorobenzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3,4,5-trifluorobenzoic acid and butanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Hydrolysis: 3,4,5-Trifluorobenzoic acid and butanol.
Reduction: 3,4,5-Trifluorobenzyl alcohol.
Scientific Research Applications
Butyl 3,4,5-trifluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of butyl 3,4,5-trifluorobenzoate is largely influenced by the presence of the fluorine atoms, which can affect the compound’s reactivity and interactions with other molecules. The fluorine atoms can increase the electron-withdrawing capacity of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the ester group can participate in various chemical reactions, such as hydrolysis and reduction, as described earlier.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred from the evidence:
(a) Butyl Acetate ()
Butyl acetate (C₆H₁₂O₂) is a simple ester with a butyl chain and an acetate group. Key differences from Butyl 3,4,5-trifluorobenzoate include:
- Structure : Lack of aromaticity and fluorine substituents.
- Physical Properties : Lower molecular weight (116.16 g/mol vs. ~212 g/mol estimated for this compound) and lower boiling point (126°C vs. expected higher value due to fluorination).
- Applications : Primarily used as a solvent, whereas fluorinated benzoates are more common in specialty chemicals .
(b) Fluorinated Aromatic Compounds ()
The second evidence lists unrelated compounds (e.g., nitrobenzenamines, decane derivatives), but fluorinated analogs like 5-Nitrovanillin (CAS 6635-20-7) highlight the role of electron-withdrawing groups (e.g., -NO₂, -F) in altering reactivity and stability. For example:
- Electrophilic Substitution: Fluorine atoms in this compound would deactivate the benzene ring, reducing susceptibility to further substitution compared to non-fluorinated esters.
- Thermal Stability: Fluorine’s strong C-F bonds likely enhance thermal stability relative to non-fluorinated esters .
Data Table: Inferred Properties (Hypothetical)
Research Findings and Limitations
- Synthesis Challenges: Fluorinated esters often require specialized reagents (e.g., Selectfluor®) for regioselective fluorination, which may increase production costs compared to non-fluorinated esters like butyl acetate.
- Toxicity and Handling : Fluorinated compounds may exhibit unique toxicity profiles, necessitating specialized safety protocols absent in simpler esters .
Biological Activity
Butyl 3,4,5-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid and butanol, with three fluorine atoms substituted on the benzene ring. Its chemical formula is CHFO, and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. A study demonstrated that this compound showed significant antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity in several cancer types, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM depending on the cell line tested.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Membrane Disruption : The trifluoromethyl groups enhance lipophilicity, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes within bacterial cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, leading to apoptosis in cancer cells.
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of this compound against standard bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 32 |
Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study reported IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
